molecular formula C12H9N3O B1496184 2-Phenylimidazo[1,2-a]pyrazin-3(7H)-one CAS No. 27955-58-4

2-Phenylimidazo[1,2-a]pyrazin-3(7H)-one

Cat. No.: B1496184
CAS No.: 27955-58-4
M. Wt: 211.22 g/mol
InChI Key: JKXUCFWIJZSEIS-UHFFFAOYSA-N
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Description

2-Phenylimidazo[1,2-a]pyrazin-3(7H)-one is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 377373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Phenylimidazo[1,2-a]pyrazin-3(7H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound’s mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.

Chemical Structure

The structure of this compound includes a fused imidazole and pyrazine ring system, with a phenyl group contributing to its unique chemical properties. The presence of nitrogen atoms in the ring enhances its reactivity and interactions with biological targets.

The primary target for this compound is Cyclin-Dependent Kinase 9 (CDK9) . By inhibiting CDK9, this compound disrupts transcriptional elongation by affecting the phosphorylation of RNA polymerase II, leading to altered gene expression and cell cycle progression. This mechanism is crucial for its cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MCF7)
  • Colorectal Cancer (HCT116)
  • Chronic Myelogenous Leukemia (K652)

Research indicates that the compound exhibits significant cytotoxicity in these cell lines, with IC50 values demonstrating its potency as an anti-cancer agent .

Cytotoxicity

The cytotoxic effects of this compound have been confirmed through MTT assays. The compound shows a correlation between its inhibitory activity against CDK9 and its anti-proliferative effects on cancer cells. For example, a derivative of this compound demonstrated an IC50 value of approximately 6.66 µM across multiple cancer cell lines .

ENPP1 Inhibition

Recent studies have identified related compounds as potent inhibitors of ectonucleotide triphosphate diphosphohydrolase 1 (ENPP1) , which plays a role in regulating the cGAS-STING pathway. This inhibition has implications for cancer immunotherapy by enhancing immune responses .

Case Study 1: Anti-Cancer Activity

In a study evaluating the anti-cancer potential of imidazo[1,2-a]pyrazine derivatives, this compound was shown to significantly inhibit tumor growth in murine models when combined with anti-PD-1 antibodies. The combination treatment resulted in a tumor growth inhibition rate of 77.7% .

Case Study 2: Chemiluminescence Reaction

Kinetic studies involving the compound's reaction with superoxide radicals indicated that it can act as a chemiluminescent agent. The reaction kinetics revealed that one mole of the compound could consume two moles of superoxide to emit light, showcasing its potential applications in biosensing .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological ActivityMechanism/TargetReference
CDK9 InhibitionDisruption of transcription
Cytotoxicity against cancer cellsMCF7, HCT116, K652
ENPP1 InhibitionImmune response modulation
ChemiluminescenceReaction with superoxide

Properties

IUPAC Name

2-phenylimidazo[1,2-a]pyrazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-11(9-4-2-1-3-5-9)14-10-8-13-6-7-15(10)12/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXUCFWIJZSEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182235
Record name 2-Phenylimidazo(1,2-a)pyrazin-3(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27955-58-4
Record name 2-Phenylimidazo(1,2-a)pyrazin-3(7H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027955584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27955-58-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylimidazo(1,2-a)pyrazin-3(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENYLIMIDAZO(1,2-A)PYRAZIN-3(7H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC5ECG2XU2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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